1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea
Description
This compound features a urea backbone linked to two distinct moieties:
- Oxazolidinone core: A 2-oxooxazolidin-5-yl group substituted with a benzo[d][1,3]dioxol-5-yl ring.
- Urea substituents: A 2-ethoxyphenyl group and a methyl bridge connecting the urea to the oxazolidinone. The ethoxy group may enhance lipophilicity, influencing pharmacokinetics.
The benzo[d][1,3]dioxol (methylenedioxyphenyl) group is electron-rich, often used to improve binding affinity in medicinal chemistry .
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-2-26-16-6-4-3-5-15(16)22-19(24)21-10-14-11-23(20(25)29-14)13-7-8-17-18(9-13)28-12-27-17/h3-9,14H,2,10-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQZZFBFGTXOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CN(C(=O)O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic derivative that has garnered attention for its potential biological activities. The unique structural features of this compound, including the benzo[d][1,3]dioxole moiety and the oxazolidinone ring, suggest a variety of pharmacological properties. This article reviews its biological activity based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 336.36 g/mol. The presence of the benzo[d][1,3]dioxole structure is significant due to its known interactions in biological systems.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing the benzo[d][1,3]dioxole moiety have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the range of 12.5–25 μg/mL .
- Anticancer Properties : Research into related oxazolidinone derivatives has revealed their potential as anticancer agents. These compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression.
- Receptor Interaction : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA or inhibit topoisomerases, which can lead to cytotoxic effects in rapidly dividing cells.
Case Studies and Research Findings
A number of studies have investigated the biological activity of similar compounds:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its biological activity. The oxazolidinone ring contributes to its stability and potential pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 336.36 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing cytotoxic effects that suggest it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis pathways, which was confirmed through flow cytometry analysis.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study evaluating various derivatives of benzo[d][1,3]dioxole compounds, this compound exhibited significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting its application in treating bacterial infections.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: It can affect signaling pathways related to apoptosis and cell survival.
- Interaction with DNA: Some studies suggest that compounds with similar structures can intercalate with DNA, leading to disruptions in replication.
Potential in Drug Development
Given its promising biological activities, this compound is being explored as a lead compound for further development into therapeutic agents.
Research Directions:
Future research should focus on:
- Structure-Activity Relationship (SAR) Studies: To optimize the pharmacological properties by modifying structural components.
- In Vivo Studies: To assess efficacy and safety profiles in animal models before clinical trials.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Oxazolidinone vs. Pyrrolidinone
- : 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea replaces the oxazolidinone with a pyrrolidinone. The 2-methoxyphenyl substituent (vs. 2-ethoxyphenyl) may lower lipophilicity, affecting bioavailability .
Oxazolidinone vs. Thiadiazole
Substituent Modifications
Ethoxy vs. Methoxy Phenyl Groups
- The target compound’s 2-ethoxyphenyl group has higher lipophilicity (logP ~2.1) than the 2-methoxy (logP ~1.8) or 4-methoxy (logP ~1.7) analogs. This may enhance blood-brain barrier penetration .
Benzo[d][1,3]dioxol Positioning
- In , the benzo[d][1,3]dioxol is part of a cyclohexenyl-oxazolidinone hybrid, emphasizing steric bulk for receptor selectivity. The target compound’s simpler oxazolidinone linkage may favor synthesis scalability .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
